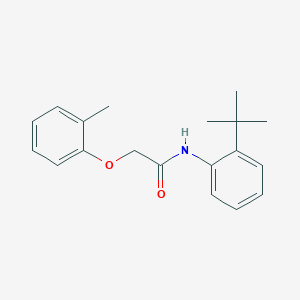![molecular formula C17H15ClN2O3 B5750973 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CMMP, and it is a member of the pyrazolone family of compounds. CMMP has been shown to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CMMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CMMP has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. CMMP has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.
Biochemical and physiological effects:
CMMP has been shown to have a range of biochemical and physiological effects. Studies have shown that CMMP has anti-inflammatory and antioxidant properties, and it has been shown to inhibit the growth of cancer cells. CMMP has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMMP in lab experiments is its potential therapeutic applications. CMMP has been shown to have anti-inflammatory and antioxidant properties, and it has potential applications in the treatment of various diseases. However, one limitation of using CMMP in lab experiments is its synthetic nature. Some researchers may prefer to use natural compounds in their experiments, and CMMP may not be suitable for certain types of research.
Zukünftige Richtungen
There are several future directions for research involving CMMP. One area of research could focus on the development of new synthesis methods for CMMP, which could lead to more efficient and cost-effective production. Another area of research could focus on the development of new therapeutic applications for CMMP, including its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of CMMP and its effects on various signaling pathways in cells.
Synthesemethoden
The synthesis of CMMP involves the reaction of 4-chlorophenol, 5-methoxyphenol, and 4-methyl-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the final product. The synthesis of CMMP has been studied extensively, and several methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
CMMP has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's potential as a therapeutic agent. Studies have shown that CMMP has anti-inflammatory and antioxidant properties, and it has been shown to have potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-17(23-12-5-3-11(18)4-6-12)16(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRBKQFTSNREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)